2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid

Catalog No.
S712229
CAS No.
180576-05-0
M.F
C21H22N2O4
M. Wt
366.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin...

CAS Number

180576-05-0

Product Name

2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid

IUPAC Name

2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

InChI

InChI=1S/C21H22N2O4/c24-20(25)13-22-9-11-23(12-10-22)21(26)27-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,24,25)

InChI Key

XNWPGFGLHGFRRP-UHFFFAOYSA-N

SMILES

C1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

C1CN(CCN1CC(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid, with the molecular formula C21H22N2O4 and a molecular weight of 366.41 g/mol, is a compound notable for its structural complexity and potential applications in medicinal chemistry. It features a piperazine moiety linked to an acetic acid group, with a 9H-fluoren-9-ylmethoxycarbonyl group that enhances its lipophilicity and stability. The compound is classified under the CAS number 180576-05-0 and is recognized for its unique properties that make it suitable for various biological and chemical applications .

  • Organic Synthesis

    The molecule contains a piperazine ring, a common functional group in various pharmaceuticals and drug candidates. The presence of a carboxylic acid group further enhances its potential as a building block for more complex organic molecules. Research in this area might involve using 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid as a starting material for synthesizing novel bioactive compounds.

  • Chemical Biology

    The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is a well-established protecting group in organic chemistry, particularly in solid-phase peptide synthesis. This suggests that 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid could be useful as a temporary protecting group for piperazine derivatives during chemical synthesis [].

Typical of carboxylic acids and amines. Key reactions include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Amide Formation: The amine functionality can react with carboxylic acids to form amides, potentially leading to derivatives with enhanced biological activity.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of piperazine derivatives.

These reactions are essential for synthesizing analogs or derivatives that may exhibit different pharmacological profiles.

The biological activity of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid has been explored primarily in the context of its potential as a pharmaceutical agent. Compounds with similar structures often exhibit activity as:

  • Antidepressants: Due to the presence of piperazine, which is common in many psychoactive drugs.
  • Anticancer agents: The fluorenyl moiety may contribute to interactions with biological targets involved in cancer pathways.

Research indicates that modifications to the piperazine ring or the acetic acid side chain can significantly influence the activity profile, making this compound a candidate for further investigation in drug development .

Several synthesis methods have been proposed for 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid:

  • Direct Coupling: The reaction of piperazine with fluorenylmethoxycarbonyl chloride followed by acetic acid addition can yield the target compound.
  • Multi-step Synthesis: Starting from simpler precursors, involving multiple steps such as protection/deprotection strategies, can lead to the desired structure.
  • Use of Catalysts: Employing catalysts in reactions can enhance yields and selectivity during synthesis.

These methods highlight the versatility in synthesizing this compound and its derivatives .

The applications of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid are diverse:

  • Pharmaceutical Development: It serves as a scaffold for developing new therapeutic agents targeting neurological disorders or cancer.
  • Chemical Probes: Used in research to explore biological pathways and mechanisms due to its ability to interact with various biological targets.

Its unique structure positions it as a valuable compound in medicinal chemistry research .

Interaction studies involving 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid focus on its binding affinity and efficacy concerning various biological targets:

  • Receptor Binding Assays: Investigating how this compound interacts with neurotransmitter receptors could elucidate its potential as an antidepressant.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit specific enzymes involved in cancer pathways may reveal its anticancer properties.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound .

Several compounds share structural similarities with 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid. Here is a comparison highlighting their uniqueness:

Compound NameSimilarityUnique Features
4-Fmoc-1-piperazineacetic acid0.96Contains a Fmoc protecting group; used in peptide synthesis
(9H-Fluoren-9-yl)methyl 3-oxopiperazine-1-carboxylate0.90Features an oxo group which may alter reactivity
(9H-Fluoren-9-yl)methyl piperazine-1-carboxylate hydrochloride0.88A hydrochloride salt form; may have different solubility properties
4-Fmoc-Piperazine-2-(R)-carboxylic acid0.87Contains an Fmoc group; used in peptide coupling reactions

These compounds illustrate the diversity within this chemical class while highlighting the unique attributes of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid, particularly its potential as a versatile building block in medicinal chemistry .

The discovery of the Fmoc protecting group by Louis A. Carpino in 1970 marked a paradigm shift in peptide synthesis. Unlike traditional acid-labile groups, Fmoc’s base-labile nature allowed orthogonal deprotection strategies, reducing side reactions during SPPS. 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid emerged as a derivative designed to address the need for modular building blocks in combinatorial chemistry. Its piperazine scaffold provides conformational flexibility, while the acetic acid group enables covalent attachment to resins or biomolecules.

The compound’s development coincided with the rise of automated peptide synthesizers in the 1990s, which demanded reliable and versatile protecting groups. By 2000, it became a staple in synthesizing complex peptides, including those with aggregation-prone sequences.

Current Research Landscape

Contemporary studies focus on three areas:

  • Synthetic Efficiency: Innovations such as microwave-assisted SPPS and flow chemistry have reduced reaction times from hours to minutes when using 2-(4-Fmoc-piperazin-1-yl)acetic acid.
  • Bioconjugation: The acetic acid moiety serves as a handle for attaching fluorescent tags or drug payloads, as seen in antibody-drug conjugate (ADC) research.
  • Material Science: Functionalized piperazines are explored for metal-organic frameworks (MOFs) and polymer coatings, leveraging their nitrogen-rich coordination sites.

Key Research Challenges and Opportunities

  • Stereochemical Control: Racemization during Fmoc deprotection remains a concern, particularly for cysteine-rich peptides.
  • Scalability: Industrial-scale production requires optimizing solvent systems (e.g., switching from DMF to γ-valerolactone) to meet green chemistry standards.
  • Novel Applications: CRISPR-Cas9 delivery systems utilizing Fmoc-piperazine derivatives are under investigation for enhanced cellular uptake.

Conventional Synthesis Routes

Conventional synthesis of 2-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid typically involves sequential protection-deprotection steps. The piperazine core is first functionalized at the nitrogen positions using tert-butoxycarbonyl (Boc) or (9H-fluoren-9-ylmethoxycarbonyl) (Fmoc) groups. A representative route begins with piperazine-1-carboxylic acid, which undergoes Fmoc protection via reaction with Fmoc-Cl in dichloromethane (DCM) under basic conditions [1] [5]. Subsequent alkylation with bromoacetic acid in the presence of a base like triethylamine yields the target compound [1].

Key challenges include avoiding over-alkylation and racemization. Researchers have reported yields of 60–75% for this method, with purity dependent on chromatographic purification [4]. A comparative analysis of Boc- vs. Fmoc-protected intermediates reveals that Fmoc groups offer superior stability under acidic conditions, making them preferable for solid-phase peptide synthesis (SPPS) [5] [6].

Microwave-Assisted Synthesis Techniques

Microwave irradiation has revolutionized the synthesis of complex molecules like 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid by accelerating reaction kinetics. Studies demonstrate that coupling Fmoc-protected piperazine to acetic acid derivatives under microwave conditions (50–100°C, 10–20 W) reduces reaction times from hours to minutes [5]. For instance, Fmoc deprotection using 20% piperazine in dimethylformamide (DMF) under microwave irradiation achieves completion in 3 minutes versus 15 minutes conventionally [6].

Table 1: Conventional vs. Microwave-Assisted Synthesis Parameters

ParameterConventional MethodMicrowave Method
Reaction Time2–4 hours5–20 minutes
Yield60–75%75–85%
Purity (HPLC)90–92%94–97%
Energy InputHighModerate

Microwave protocols also mitigate side reactions such as aspartimide formation, enhancing product suitability for peptide chain elongation [5] [6].

Optimization Strategies for Research Applications

Optimizing the synthesis of 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid involves solvent selection, catalyst screening, and deprotection efficiency. Piperazine-based deprotection cocktails, such as piperazine with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), achieve rapid Fmoc removal (<1 minute) while minimizing racemization [6]. Solvent systems like ethanol-N-methyl-2-pyrrolidone (EtOH:NMP, 10:90) enhance reagent solubility, improving reaction homogeneity [6].

Racemization remains a concern during β-keto ester formation, particularly with aromatic substituents. Chiral HPLC analyses reveal that using enantiomerically pure amino acid precursors and low-temperature neutralization (0°C) preserves stereochemical integrity [4].

Novel Synthesis Approaches

Recent advances employ annulation strategies to construct the piperazine ring de novo. For example, β-keto esters derived from amino acids undergo reductive amination with ammonium acetate, followed by cyclization using bromoethyldiphenylsulfonium triflate to yield 2,3-disubstituted piperazines [4]. This five-step route achieves enantiopure products (ee >98%) but faces limitations with phenylglycine derivatives due to racemization during β-keto ester formation [4].

Another innovative approach utilizes Masamune condensation to generate 1,4-diamine intermediates, which are subsequently nosylated and cyclized. This method facilitates access to 3-substituted piperazine-2-acetic acid esters previously deemed synthetically challenging [4].

Synthesis of Derivatives and Analogs for Structure-Activity Studies

Derivatization of 2-(4-(((9H-fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)acetic acid focuses on modifying the piperazine ring and carboxylic acid moiety. Introducing tert-butyloxycarbonyl (Boc) groups at the N-4 position yields 4-Boc-1-Fmoc-2-piperazine acetic acid, a precursor for combinatorial libraries targeting farnesyltransferase inhibition [2]. Quinazoline derivatives, such as 6-[4-[(9H-fluoren-9-ylmethoxy)carbonyl]-1-piperazinyl]-4-oxo-3(4H)-quinazolineacetic acid, are synthesized via nucleophilic aromatic substitution, expanding applications in kinase inhibitor development [3].

Table 2: Key Derivatives and Their Applications

DerivativeStructural ModificationApplication
4-Boc-1-Fmoc-2-piperazine acetic acidBoc protection at N-4Farnesyltransferase inhibition
Quinazoline-acetic acid hybridQuinazoline core incorporationKinase inhibition
3-Phenyl-piperazine-2-acetic acid esterAromatic substitution at C-3Bioavailability enhancement

Structure-activity relationship (SAR) studies highlight that electron-withdrawing groups on the piperazine ring improve binding affinity to enzymatic targets, while esterification of the carboxylic acid enhances membrane permeability [2] [4].

XLogP3

0.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-15

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